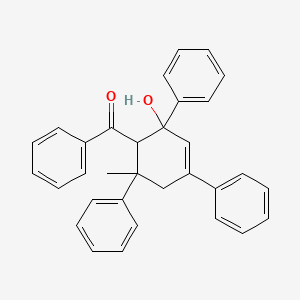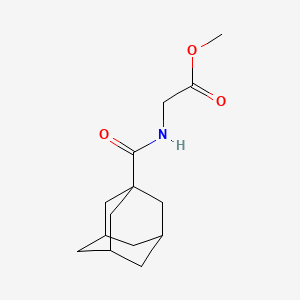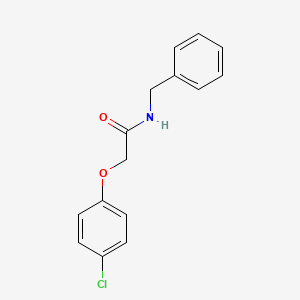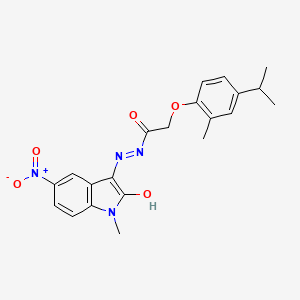
4-benzylidene-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzylidene-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is a compound that has been synthesized and characterized for various structural and functional studies. It belongs to a broader class of compounds that exhibit significant chemical and physical properties, useful for a range of applications in chemistry and biology, although this specific compound has nuanced features that distinguish it from closely related derivatives.
Synthesis Analysis
The synthesis of similar pyrazolidinedione derivatives typically involves multi-component reactions or condensation reactions that yield complex structures efficiently. For example, a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using techniques like FT-IR, NMR, and single crystal X-ray diffraction, highlighting the versatility of synthesis approaches in this chemical class (Karrouchi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of pyrazolidinedione derivatives often employs X-ray diffraction and spectroscopic methods to elucidate their geometry, conformation, and electronic structure. Detailed structural analysis provides insights into the stability, reactivity, and interaction potential of these compounds. The study by Karrouchi et al. (2020) exemplifies the use of such techniques to understand the optimized molecular structures in different phases.
Chemical Reactions and Properties
Chemical reactions involving pyrazolidinedione derivatives can include nucleophilic addition, cycloaddition, and substitution reactions, which are influenced by the compound’s electronic and steric properties. The reactivity can be further explored through computational methods like DFT calculations to predict reaction outcomes and mechanistic pathways, as seen in various studies.
Physical Properties Analysis
The physical properties of pyrazolidinedione derivatives, including solubility, melting point, and crystallinity, can be characterized through standard laboratory techniques. These properties are crucial for determining the compound's applicability in different solvent systems and conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and redox potential, define the compound's behavior in chemical reactions and biological systems. Spectroscopic studies, alongside computational chemistry, offer deep insights into these properties, facilitating the exploration of potential applications in materials science, catalysis, and biochemistry.
References
Mechanism of Action
Future Directions
DBS has found widespread applications in areas as diverse as personal care products and polymer nucleation/clarification . It has considerable potential in applications such as dental composites, energy technology, and liquid crystalline materials . The future for this family of gelators is bright, with an increasing number of high-tech applications, from environmental remediation to tissue engineering, being within reach .
properties
IUPAC Name |
(4Z)-4-benzylidene-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15(10-13(12)2)20-18(22)16(17(21)19-20)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLUMJTMIZADO-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)

![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5173346.png)


![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5173407.png)
